3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine
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Overview
Description
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by a quinoline core with a nitro group at the 3-position and an amine group at the 6-position, along with a tetrahydro modification at the 5, 6, 7, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine typically involves the nitration of tetrahydroquinoline derivatives followed by amination. One common method includes the nitration of 5,6,7,8-tetrahydroquinoline using nitric acid under controlled conditions to introduce the nitro group at the 3-position. This is followed by the reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors for the reduction step is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-5,6,7,8-tetrahydroquinolin-6-amine.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Nitroquinoline: Lacks the tetrahydro modification and amine group.
5,6,7,8-Tetrahydroquinoline: Lacks the nitro and amine groups.
3-Aminoquinoline: Lacks the tetrahydro modification and nitro group.
Uniqueness
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine is unique due to the combination of the nitro group, amine group, and tetrahydro modification. This unique structure imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H11N3O2/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14/h4-5,7H,1-3,10H2 |
InChI Key |
XKJLXWDSLQVQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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